molecular formula C14H14FNO3S B4844792 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No. B4844792
M. Wt: 295.33 g/mol
InChI Key: ORBUQVQUKCIDNT-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide, also known as FMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is still not fully understood. However, it has been suggested that 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide in lab experiments is its high potency and selectivity. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have a much higher potency and selectivity than other sulfonamide derivatives. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

For research on 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide include investigating its potential therapeutic effects in other diseases and optimizing its synthesis method and solubility.

Scientific Research Applications

1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been tested in vitro and in vivo for its activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has also been tested for its anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.

properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-13-8-6-12(7-9-13)16-20(17,18)10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBUQVQUKCIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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